1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound with a complex structure It features a piperidine ring, a trifluoromethyl group, and a urea moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target the factor b (fb) of the alternative pathway (ap) of the complement system . This system plays a key role in the pathogenesis of several human diseases .
Mode of Action
Compounds with similar structures have been found to inhibit the serine protease factor b (fb), which is integral to the formation of c3 and c5 convertase in the alternative pathway (ap) of the complement system .
Biochemical Pathways
Similar compounds have been found to affect the alternative pathway (ap) of the complement system . This pathway is a key contributor to the pathogenesis of several human diseases .
Pharmacokinetics
Similar compounds have been reported to be orally bioavailable , suggesting that they can be absorbed through the digestive tract, distributed throughout the body, metabolized, and then excreted.
Result of Action
Similar compounds have been found to inhibit the serine protease factor b (fb), which is integral to the formation of c3 and c5 convertase in the alternative pathway (ap) of the complement system . This inhibition could potentially disrupt the AP and alleviate the symptoms of diseases mediated by this pathway .
Action Environment
Similar compounds have been found to be orally bioavailable , suggesting that they can be effective in the environment of the digestive tract
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-methylpiperidine. This can be achieved through the hydrogenation of 4-methylpyridine in the presence of a suitable catalyst.
Alkylation: The piperidine intermediate is then alkylated with 1-bromo-2-chloropropane to form 1-(2-chloropropyl)-4-methylpiperidine.
Substitution Reaction: The chloropropyl derivative undergoes a substitution reaction with 2-(trifluoromethyl)aniline to form the desired urea compound. This step typically requires a strong base such as sodium hydride (NaH) and an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Methylpiperidin-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea: Similar structure but with an ethyl group instead of a propyl group.
1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(fluoromethyl)phenyl)urea: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
Uniqueness
1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[2-(4-methylpiperidin-1-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O/c1-12-7-9-23(10-8-12)13(2)11-21-16(24)22-15-6-4-3-5-14(15)17(18,19)20/h3-6,12-13H,7-11H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCNTEPSPZRYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)CNC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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